

# octacosane molecular docking MMP binding affinity

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## Compound Focus: Octacosane

CAS No.: 630-02-4

Cat. No.: S598060

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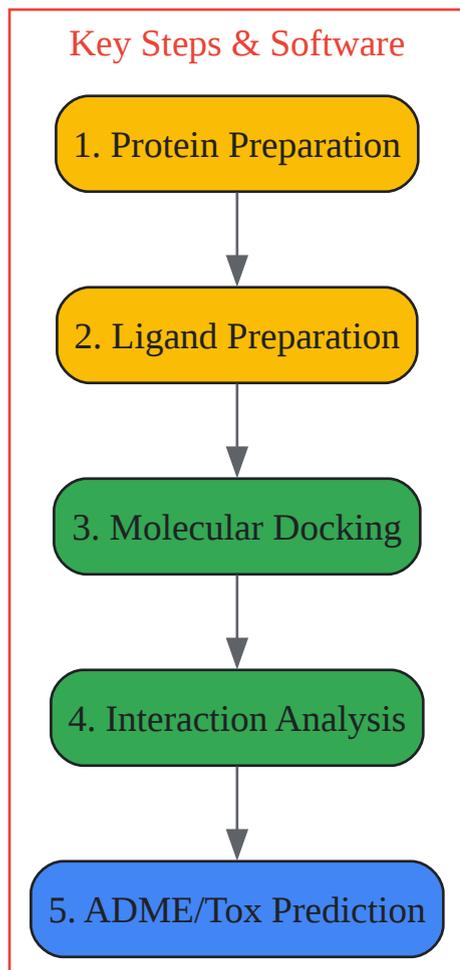
## Experimental Data on Octacosane and MMPs

The primary source identified comes from a 2023 study that investigated the wound-healing potential of compounds from *Marantodes pumilum*, including **octacosane** [1] [2]. The table below summarizes the key molecular docking findings from this research:

Compound Name	Target MMPs	Reported Binding Affinity / Docking Score	Key Interactions / Findings
Octacosane [1] [2]	Multiple MMPs (specific types not detailed)	"Substantial attraction and contact" [1]	Interaction with the catalytic site of MMPs; predicted to contribute to wound healing by modulating MMP activity.
Naringin [1] [2]	Multiple MMPs	Strong binding affinity (specific value not reported)	Identified as a key bioactive compound with significant binding interactions.

## Detailed Experimental Protocol

The study employed a comprehensive methodology combining *in silico*, *in vitro*, and *in vivo* approaches [1] [2]. The workflow for the molecular docking analysis can be summarized as follows:



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The specific steps involved were [1]:

- **Protein Preparation:** The 3D structures of the target MMPs were obtained from the Protein Data Bank (PDB). The structures were prepared by removing water molecules and adding hydrogen atoms.
- **Ligand Preparation:** The 3D structures of naringin, eicosane, and **octacosane** were drawn and their energy was minimized to obtain the most stable conformation.
- **Molecular Docking:** The docking simulations were performed using specialized software to predict the binding orientation and affinity of the ligands to the active site of the MMPs.
- **Interaction Analysis:** The docking results were analyzed to identify the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions.

- **ADME/Tox Prediction:** The pharmacokinetic and toxicity properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the compounds were predicted using the pkCMS software.

## Interpretation and Context

The search results indicate that **octacosane**'s potential wound-healing properties are hypothesized to be a result of its **antioxidant properties and possible interactions with MMPs** [1] [2]. The molecular docking results suggest a "substantial attraction" between **octacosane** and MMPs, but the evidence remains preliminary.

It is important to note that this data is from a single study. To form a robust comparison guide, data on other potential ligands (both natural and synthetic) docked against the same specific MMP targets under comparable conditions would be required.

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## References

1. Antioxidant, Wound Healing Potential and In Silico ... [pmc.ncbi.nlm.nih.gov]

2. Antioxidant, Wound Healing Potential and In Silico ... [mdpi.com]

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